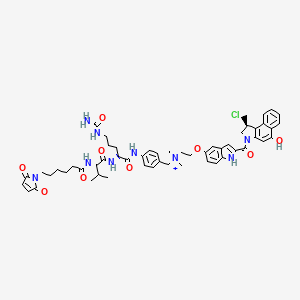

MC-Val-Cit-PAB-duocarmycin chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C54H65ClN9O9+ |

|---|---|

Molecular Weight |

1019.6 g/mol |

IUPAC Name |

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl-[2-[[2-[(1S)-1-(chloromethyl)-5-hydroxy-1,2-dihydrobenzo[e]indole-3-carbonyl]-1H-indol-5-yl]oxy]ethyl]-dimethylazanium |

InChI |

InChI=1S/C54H64ClN9O9/c1-33(2)50(61-46(66)14-6-5-9-24-62-47(67)21-22-48(62)68)52(70)60-42(13-10-23-57-54(56)72)51(69)58-37-17-15-34(16-18-37)32-64(3,4)25-26-73-38-19-20-41-35(27-38)28-43(59-41)53(71)63-31-36(30-55)49-40-12-8-7-11-39(40)45(65)29-44(49)63/h7-8,11-12,15-22,27-29,33,36,42,50H,5-6,9-10,13-14,23-26,30-32H2,1-4H3,(H7-,56,57,58,59,60,61,65,66,69,70,71,72)/p+1/t36-,42+,50+/m1/s1 |

InChI Key |

XPOJSPASJJBTCF-MUYWJSLASA-O |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4C[C@H](C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+](C)(C)CCOC2=CC3=C(C=C2)NC(=C3)C(=O)N4CC(C5=C4C=C(C6=CC=CC=C65)O)CCl)NC(=O)CCCCCN7C(=O)C=CC7=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of MC-Val-Cit-PAB-duocarmycin Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the antibody-drug conjugate (ADC) linker-payload system, MC-Val-Cit-PAB-duocarmycin chloride. This system combines the tumor-targeting specificity of a monoclonal antibody with the potent DNA-alkylating cytotoxicity of duocarmycin, mediated by a cleavable linker system designed for controlled drug release within the tumor microenvironment.

Introduction to the MC-Val-Cit-PAB-duocarmycin ADC Platform

Antibody-drug conjugates represent a pivotal class of targeted cancer therapeutics. The MC-Val-Cit-PAB-duocarmycin platform is a sophisticated system engineered for maximal therapeutic efficacy and minimal off-target toxicity. It comprises four key components:

-

Monoclonal Antibody (mAb): Provides specificity by targeting tumor-associated antigens on the surface of cancer cells. The choice of mAb is critical for directing the ADC to the desired site of action.

-

MC (Maleimidocaproyl) Linker: A non-cleavable linker that provides a stable covalent attachment point to the monoclonal antibody, typically through the sulfhydryl groups of cysteine residues.

-

Val-Cit-PAB Cleavable Linker System: A dipeptide linker (Valine-Citrulline) connected to a self-immolative spacer (para-aminobenzyl alcohol/carbamate - PAB). This unit is designed to be selectively cleaved by lysosomal proteases, primarily cathepsin B, which are often overexpressed in tumor cells.

-

Duocarmycin Payload: A highly potent DNA alkylating agent. Its mechanism of action involves binding to the minor groove of DNA and subsequently alkylating the N3 position of adenine (B156593), leading to DNA damage and apoptosis.

The synergistic action of these components allows for the targeted delivery of a potent cytotoxic agent directly to cancer cells, thereby enhancing the therapeutic window.

The Stepwise Mechanism of Action

The antitumor activity of an ADC utilizing the MC-Val-Cit-PAB-duocarmycin system is a multi-step process that begins with systemic administration and culminates in the targeted destruction of cancer cells.

Circulation, Targeting, and Internalization

Following intravenous administration, the ADC circulates throughout the bloodstream. The monoclonal antibody component guides the ADC to tumor cells expressing the target antigen on their surface. Upon binding to the antigen, the ADC-antigen complex is internalized into the cell, primarily through receptor-mediated endocytosis. This process sequesters the ADC within intracellular vesicles called endosomes.

Lysosomal Trafficking and Enzymatic Cleavage

The endosomes containing the ADC undergo maturation and fuse with lysosomes. The acidic environment of the lysosome (pH 4.5-5.5) and the presence of a high concentration of proteases are critical for the activation of the payload.[1] Cathepsin B, a cysteine protease that is often upregulated in tumor cells, plays a pivotal role in cleaving the Val-Cit dipeptide linker.[1][2] The enzyme recognizes and hydrolyzes the peptide bond between citrulline and the PAB spacer.[3][4]

Self-Immolation of the PAB Spacer and Payload Release

Cleavage of the Val-Cit linker by cathepsin B initiates a cascade of spontaneous electronic rearrangements within the PAB spacer. This self-immolative process results in the release of the active duocarmycin payload, carbon dioxide, and aza-quinone methide.[5] The traceless nature of this release mechanism ensures that the duocarmycin is liberated in its unmodified, fully active form.

Nuclear Translocation and DNA Alkylation

Once released into the cytoplasm, the highly potent duocarmycin payload translocates to the nucleus. Duocarmycins are DNA minor groove binding agents with a preference for AT-rich sequences.[6][7] The molecule's curved shape complements the topology of the DNA minor groove, facilitating a snug fit. This initial non-covalent binding positions the reactive cyclopropane (B1198618) ring of duocarmycin in close proximity to the N3 position of adenine bases within the DNA helix.[8] A subsequent nucleophilic attack from the adenine-N3 on the cyclopropane ring results in irreversible alkylation of the DNA.[8][9]

Induction of Cell Death

The formation of duocarmycin-DNA adducts disrupts the normal architecture of the DNA double helix. This damage interferes with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and the induction of apoptosis.[6][7] A key advantage of duocarmycins is their ability to exert cytotoxic effects at any phase of the cell cycle.[7]

Quantitative Data

The following tables summarize representative quantitative data for the key processes in the mechanism of action of duocarmycin-based ADCs.

Table 1: In Vitro Cytotoxicity of Duocarmycin-Based ADCs

| ADC Construct | Target Antigen | Cell Line | IC50 (nM) | Reference |

| anti-CD22-MC-VC-PABC-MMAE | CD22 | BJAB | 3.3 | [4] |

| anti-CD22-MC-VC-PABC-MMAE | CD22 | WSU | 0.95 | [4] |

| Duocarmycin TM (Free Drug) | N/A | BJAB | 153 | [2] |

| Duocarmycin TM (Free Drug) | N/A | WSU-DLCL2 | 79 | [2] |

Note: Data for a closely related ADC with the same linker is presented to illustrate typical potency. IC50 values are highly dependent on the specific antibody, target antigen expression levels, and cell line.

Table 2: Kinetic Parameters for Cathepsin B Cleavage of Peptide Linkers

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Val-Cit-PABC-Fluorophore | 11.2 ± 1.5 | 0.25 ± 0.03 | 22,300 |

| Val-Ala-PABC-Fluorophore | 25.8 ± 3.2 | 0.18 ± 0.02 | 6,970 |

| Phe-Lys-PABC-Fluorophore | 15.4 ± 2.1 | 0.21 ± 0.03 | 13,600 |

Note: This data, derived from fluorogenic peptide substrates, illustrates the substrate specificity of Cathepsin B. The Val-Cit sequence exhibits favorable kinetic parameters for efficient cleavage. Actual cleavage kinetics of the full ADC construct may vary.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC against target and non-target cancer cell lines.

Methodology:

-

Cell Seeding: Plate cancer cells (both antigen-positive and antigen-negative) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.[10]

-

ADC Treatment: Prepare serial dilutions of the ADC, unconjugated antibody, and free duocarmycin in cell culture medium. Add the diluted compounds to the respective wells.[6]

-

Incubation: Incubate the plates for a period of 48 to 144 hours at 37°C in a humidified incubator with 5% CO2.[6]

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[10]

-

Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10]

-

Absorbance Reading: Read the absorbance of each well at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6]

Cathepsin B Cleavage Assay

Objective: To quantify the rate of payload release from the ADC in the presence of cathepsin B.

Methodology:

-

Reagent Preparation: Prepare an assay buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5) and an activation buffer containing a reducing agent like DTT.[1]

-

Enzyme Activation: Pre-incubate recombinant human cathepsin B in the activation buffer to ensure full enzymatic activity.[1]

-

Reaction Initiation: In a microcentrifuge tube or 96-well plate, combine the ADC with the assay buffer and initiate the reaction by adding the activated cathepsin B.[8]

-

Incubation: Incubate the reaction mixture at 37°C.[8]

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding a protease inhibitor or by rapid freezing.[8]

-

Analysis: Analyze the samples by methods such as reverse-phase high-performance liquid chromatography (RP-HPLC) or liquid chromatography-mass spectrometry (LC-MS) to separate and quantify the intact ADC, cleaved linker-payload intermediate, and the released free duocarmycin.

-

Data Analysis: Plot the concentration of the released payload over time to determine the cleavage kinetics.

DNA Alkylation Assay

Objective: To confirm the covalent binding of duocarmycin to DNA.

Methodology:

-

DNA Labeling: A DNA fragment with a known sequence, preferably containing AT-rich regions, is labeled at one end with a radioactive isotope (e.g., ³²P) or a fluorescent dye.

-

Drug-DNA Incubation: Incubate the labeled DNA with varying concentrations of the activated duocarmycin payload at 37°C for a defined period.[11]

-

Thermal Cleavage: After incubation, the DNA is subjected to conditions (e.g., heating) that induce strand cleavage at the sites of adenine-N3 alkylation.[11]

-

Gel Electrophoresis: The resulting DNA fragments are separated by size using denaturing polyacrylamide gel electrophoresis.

-

Visualization: The positions of the cleaved DNA fragments are visualized by autoradiography or fluorescence imaging.

-

Data Analysis: The pattern of cleaved fragments reveals the specific nucleotide sequences where duocarmycin has alkylated the DNA. The intensity of the bands can provide a semi-quantitative measure of alkylation efficiency at different sites.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 4. medchemexpress.com [medchemexpress.com]

- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Duocarmycin Synthesis Service - Creative Biolabs [creative-biolabs.com]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 11. benchchem.com [benchchem.com]

An In-depth Technical Guide to MC-Val-Cit-PAB-Duocarmycin Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

MC-Val-Cit-PAB-duocarmycin chloride is a pivotal drug-linker conjugate component utilized in the development of advanced Antibody-Drug Conjugates (ADCs). This molecule synergistically combines a highly potent DNA alkylating agent, duocarmycin, with a sophisticated, conditionally stable linker system designed for targeted release within cancer cells. This guide provides a comprehensive technical overview of its structure, mechanism of action, physicochemical properties, and the experimental protocols essential for its application in ADC research and development. The information is curated to support professionals in oncology and drug development in harnessing this technology for next-generation targeted therapeutics.

Core Components and Structure

The nomenclature MC-Val-Cit-PAB-duocarmycin designates a modular system where each component serves a distinct and critical function.[1][2][3] This drug-linker is designed for covalent attachment to a monoclonal antibody (mAb), creating an ADC that selectively delivers the cytotoxic payload to antigen-expressing tumor cells.

-

MC (Maleimidocaproyl): This unit contains a maleimide (B117702) group, which is a thiol-reactive functional group. It is used for the covalent conjugation of the drug-linker to the antibody, typically by reacting with sulfhydryl groups on cysteine residues.[4] These cysteines can be native to the antibody's structure (e.g., reduced interchain disulfides) or engineered into the antibody sequence at specific sites.[5][6]

-

Val-Cit (Valine-Citrulline): A dipeptide sequence that functions as a proteolytically cleavable linker.[] This specific sequence is engineered to be a substrate for cathepsin B, a lysosomal protease that is often upregulated in the tumor microenvironment and within cancer cells.[4][8][9] The stability of this linker in systemic circulation is high, preventing premature drug release, while its susceptibility to cleavage inside the target cell is a key feature of its design.[][9]

-

PAB (p-aminobenzyl alcohol): This component acts as a self-immolative spacer. Once the Val-Cit dipeptide is cleaved by cathepsin B, the PAB unit spontaneously undergoes a 1,6-elimination reaction, ensuring the rapid and traceless release of the unmodified active duocarmycin payload.[8][9]

-

Duocarmycin: The cytotoxic payload. Duocarmycins are a class of exceptionally potent, naturally derived antitumor antibiotics.[10][11] They function as DNA alkylating agents, binding to the minor groove of DNA and irreversibly alkylating the N3 position of adenine (B156593).[10][12][13] This action disrupts DNA architecture, leading to strand breaks, cell cycle arrest, and ultimately, apoptotic cell death.[14][15] A significant advantage of duocarmycins is their ability to kill both dividing and non-dividing cells, making them effective against a broad range of tumor cells, including those that are chemoresistant.[10][11]

Mechanism of Action of a Duocarmycin-Based ADC

The therapeutic strategy of an ADC armed with the MC-Val-Cit-PAB-duocarmycin linker-payload is a multi-step, targeted process designed to maximize efficacy while minimizing systemic toxicity.

-

Circulation and Targeting: The ADC circulates systemically, where the Val-Cit linker remains stable. The monoclonal antibody component directs the ADC to specific tumor-associated antigens on the surface of cancer cells.

-

Binding and Internalization: Upon binding to the target antigen, the entire ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.[10][12]

-

Lysosomal Trafficking: The endocytic vesicle containing the ADC fuses with a lysosome. The acidic and enzyme-rich environment of the lysosome is critical for the next step.

-

Linker Cleavage: Lysosomal proteases, primarily cathepsin B, recognize and cleave the Val-Cit dipeptide linker.[2][8]

-

Payload Release and Activation: Cleavage of the linker initiates the self-immolation of the PAB spacer, which rapidly releases the duocarmycin payload in its fully active form inside the cell.[1][14]

-

DNA Alkylation and Cell Death: The released duocarmycin translocates to the nucleus, binds to the minor groove of DNA, and alkylates adenine bases, causing irreparable DNA damage and triggering cell death.[12][14][16]

Quantitative Data and Physicochemical Properties

Quantitative data for ADCs utilizing this linker-payload system are often specific to the antibody and the precise manufacturing process. The HER2-targeting ADC, Trastuzumab Duocarmazine (SYD985), serves as an excellent proxy, as it incorporates a highly similar valine-citrulline-seco-DUBA (duocarmycin) payload.[1][2][12]

Table 1: Physicochemical and Efficacy Properties of Trastuzumab Duocarmazine (SYD985)

| Parameter | Value | Reference / Note |

|---|---|---|

| Payload Class | Duocarmycin (DNA Alkylating Agent) | [2] |

| Linker Type | Cleavable (vc: valine-citrulline) | [13] |

| Average Drug-to-Antibody Ratio (DAR) | ~2.8 | [13][17] |

| DAR Species Distribution | Predominantly DAR2 and DAR4 species | [12][17][18] |

| In Vitro Cytotoxicity (HER2-low cells) | 3 to 50-fold more potent than T-DM1 | [18] |

| In Vitro Cytotoxicity (HER2-high cells) | Sub-nanomolar potencies | [17] |

| Plasma Stability (Human, Monkey) | High stability | [17] |

| Plasma Stability (Mouse) | Limited stability (due to Carboxylesterase 1C) | [9][19] |

| Solubility (Free linker-drug) | Soluble in DMSO (≥100 mg/mL) |[20] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the MC-Val-Cit-PAB-duocarmycin linker-drug.

Protocol for ADC Conjugation (via Thiol-Maleimide Coupling)

This protocol describes the conjugation of a maleimide-containing linker-drug to an antibody by first reducing the antibody's interchain disulfide bonds to generate free sulfhydryl groups.

Materials:

-

Monoclonal Antibody (mAb) in a primary amine-free buffer (e.g., PBS).

-

This compound.

-

Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).

-

Conjugation Buffer: PBS (pH 7.2-7.5) containing 2 mM EDTA.

-

Quenching Reagent: N-acetylcysteine.

-

Solvent: Anhydrous DMSO.

-

Purification System: Size-exclusion chromatography (SEC) or Tangential Flow Filtration (TFF).

Procedure:

-

Antibody Preparation: Prepare the antibody solution to a concentration of 5-10 mg/mL in Conjugation Buffer.

-

Antibody Reduction:

-

Add a calculated molar excess of the reducing agent (e.g., 10-20 equivalents of TCEP) to the antibody solution.[5]

-

Incubate at 30-37°C for 1-2 hours to reduce interchain disulfide bonds.[5][6] The exact time and temperature should be optimized for the specific antibody.

-

Remove the excess reducing agent immediately using a desalting column or TFF, exchanging the buffer back to fresh, degassed Conjugation Buffer.

-

-

Drug-Linker Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. This should be done immediately before use as the compound can be unstable in solution.[21]

-

Conjugation Reaction:

-

Adjust the reduced antibody concentration to 2.5-5 mg/mL with chilled Conjugation Buffer.

-

Add the drug-linker DMSO stock solution to the reduced antibody solution. A molar excess of 1.5 to 5-fold of the drug-linker over the available thiol groups is recommended.[22] The final concentration of DMSO should typically not exceed 10% (v/v) to avoid antibody denaturation.

-

Incubate the reaction mixture at 4°C or room temperature for 1-2 hours, protected from light.

-

-

Quenching: Add a quenching reagent (e.g., N-acetylcysteine) to a final concentration of 1 mM to cap any unreacted maleimide groups. Incubate for an additional 30 minutes.[22]

-

Purification: Purify the resulting ADC to remove unconjugated drug-linker, aggregates, and quenching reagent. This is typically achieved using size-exclusion chromatography (SEC) or TFF.

-

Characterization: Characterize the final ADC product for protein concentration, purity, aggregation, and Drug-to-Antibody Ratio (DAR) using techniques like UV-Vis spectroscopy, SEC, and Hydrophobic Interaction Chromatography (HIC).

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for determining the half-maximal inhibitory concentration (IC₅₀) of an ADC against cancer cell lines.

Materials:

-

Target (antigen-positive) and control (antigen-negative) cancer cell lines.

-

Complete cell culture medium.

-

96-well flat-bottom cell culture plates.

-

ADC and control antibodies (unconjugated mAb, isotype control ADC).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO).

-

Microplate reader.

Procedure:

-

Cell Seeding:

-

Harvest and count cells. Resuspend cells in complete medium.

-

Seed 1,000-10,000 cells per well in 100 µL of medium into a 96-well plate. The optimal seeding density depends on the cell line's growth rate and should be determined empirically.[23]

-

Incubate the plate at 37°C, 5% CO₂ overnight to allow cells to attach.

-

-

ADC Treatment:

-

Prepare a serial dilution of the ADC and control articles in complete medium. A typical concentration range might be from 100 µg/mL down to 0.01 ng/mL.

-

Carefully remove the medium from the wells and replace it with 100 µL of the diluted ADC or control solutions. Include "cells only" (no treatment) and "medium only" (blank) controls.

-

Incubate the plate at 37°C, 5% CO₂ for 72-120 hours.

-

-

MTT Addition:

-

After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[24]

-

Incubate for 2-4 hours at 37°C. Viable cells will metabolize the yellow MTT into purple formazan (B1609692) crystals.

-

-

Solubilization:

-

Carefully aspirate the medium from the wells without disturbing the formazan crystals.

-

Add 150 µL of Solubilization Solution (e.g., DMSO) to each well to dissolve the crystals.[24]

-

Gently shake the plate for 10-15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[24]

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the percent viability against the log of the ADC concentration and fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC₅₀ value.[24]

-

Protocol Outline for In Vivo Xenograft Efficacy Study

This protocol provides a general framework for evaluating the antitumor activity of an ADC in a mouse xenograft model.

Materials:

-

Immunodeficient mice (e.g., BALB/c nude or NOD/SCID).

-

Tumor cells for implantation.

-

ADC and vehicle control solution.

-

Calipers for tumor measurement.

-

IACUC-approved animal protocol.

Procedure:

-

Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 5-10 million cells) into the flank of the mice.

-

Tumor Growth and Staging: Monitor tumor growth regularly. When tumors reach a predetermined average size (e.g., 100-200 mm³), randomize the animals into treatment groups (e.g., Vehicle, Unconjugated mAb, ADC at various doses).

-

ADC Administration: Administer the ADC and controls, typically via intravenous (i.v.) injection. Dosing schedules can vary (e.g., a single dose, or once weekly for 3 weeks).

-

Monitoring:

-

Measure tumor volumes with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.

-

Monitor animal body weight and overall health status as indicators of toxicity.

-

-

Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration. The study may be concluded earlier if signs of excessive toxicity are observed.

-

Data Analysis: Plot the mean tumor volume ± SEM for each group over time. Analyze for statistically significant differences in tumor growth inhibition (TGI) between the ADC-treated groups and the control groups.

Conclusion

The this compound drug-linker represents a sophisticated and highly effective system for the development of targeted cancer therapies. Its design incorporates a potent DNA-alkylating payload with a linker that offers excellent plasma stability and selective, efficient intracellular release. The detailed mechanisms and protocols provided in this guide serve as a foundational resource for researchers aiming to design, synthesize, and evaluate the next generation of powerful and precise antibody-drug conjugates.

References

- 1. Trastuzumab duocarmazine dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 2. adcreview.com [adcreview.com]

- 3. adooq.com [adooq.com]

- 4. caymanchem.com [caymanchem.com]

- 5. broadpharm.com [broadpharm.com]

- 6. broadpharm.com [broadpharm.com]

- 8. Page loading... [guidechem.com]

- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. adcreview.com [adcreview.com]

- 12. adcreview.com [adcreview.com]

- 13. aacrjournals.org [aacrjournals.org]

- 14. What is Trastuzumab duocarmazine used for? [synapse.patsnap.com]

- 15. researchgate.net [researchgate.net]

- 16. onclive.com [onclive.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. file.medchemexpress.com [file.medchemexpress.com]

- 21. medchemexpress.com [medchemexpress.com]

- 22. benchchem.com [benchchem.com]

- 23. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 24. benchchem.com [benchchem.com]

An In-depth Technical Guide to Duocarmycin Payloads for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of duocarmycins as payloads for antibody-drug conjugates (ADCs). It delves into their mechanism of action, physicochemical properties, and preclinical efficacy, presenting quantitative data in structured tables and detailing experimental methodologies. Visual diagrams generated using Graphviz are included to illustrate key pathways and workflows.

Introduction to Duocarmycin Payloads

Duocarmycins are a class of highly potent, naturally occurring antitumor antibiotics originally isolated from Streptomyces bacteria.[1] Their extreme cytotoxicity, with activity in the low picomolar range, makes them attractive candidates for use as payloads in ADCs.[1] Unlike tubulin inhibitors that only target dividing cells, duocarmycins can kill both dividing and non-dividing cancer cells by irreversibly alkylating DNA.[1] This property is particularly advantageous for treating solid tumors, which often contain a population of slowly dividing or quiescent cells.[1] Furthermore, duocarmycins have demonstrated efficacy against multi-drug resistant (MDR) cancer cells, as they are not substrates for common efflux pumps like P-glycoprotein (P-gp).[1]

Mechanism of Action

The cytotoxic activity of duocarmycins stems from their ability to bind to the minor groove of DNA and subsequently cause irreversible alkylation of the N3 position of adenine.[2] This process disrupts the DNA's architecture, leading to a cascade of cellular events that culminate in apoptotic cell death.[2]

DNA Alkylation and Downstream Signaling

Upon release within the cancer cell, the active form of the duocarmycin payload binds to AT-rich sequences in the DNA minor groove.[3] This binding event is followed by a conformational change that facilitates the alkylation of adenine-N3 by the payload's reactive cyclopropane (B1198618) ring.[2] The resulting DNA adduct triggers a DNA damage response (DDR), primarily activating the ATM-Chk2 and ATR-Chk1 signaling pathways.[2][4] This activation leads to cell cycle arrest, typically at the G2/M phase, to allow for DNA repair.[5][6] However, the DNA lesions caused by duocarmycins are often irreparable, leading to the initiation of the intrinsic apoptotic pathway, characterized by the activation of caspase-9 and caspase-3.[2][7]

Physicochemical Properties and Linker Chemistry

The inherent hydrophobicity of duocarmycins presents challenges in the development of ADCs, as it can lead to aggregation and poor solubility.[8] To address this, duocarmycin analogues and advanced linker technologies have been developed.

Duocarmycin Analogues

Modern duocarmycin payloads, such as seco-DUBA (seco-duocarmycin-hydroxybenzamide-azaindole), are often prodrugs that are activated within the cancer cell.[3] These analogues are designed to have improved physicochemical properties and to be compatible with various linker chemistries.[9]

Linker Technology

Both cleavable and non-cleavable linkers have been successfully used in duocarmycin-based ADCs.[3] Cleavable linkers, such as the valine-citrulline (vc) linker used in SYD985, are designed to be stable in circulation and to be cleaved by lysosomal enzymes like cathepsin B upon ADC internalization.[10] This targeted release of the payload minimizes systemic toxicity. The choice of linker can also influence the bystander effect, where the released, cell-permeable payload can kill neighboring antigen-negative cancer cells.[10]

Quantitative Data on Duocarmycin Payload Properties

The potency of duocarmycin analogues and their corresponding ADCs has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data.

In Vitro Cytotoxicity of Duocarmycin Analogues

| Duocarmycin Analogue | Cell Line | Cancer Type | IC50 (nM) | Reference(s) |

| Duocarmycin SA (DSA) | HeLa S3 | Cervical Cancer | 0.00069 | [2] |

| CC-1065 | L1210 | Leukemia | ~0.04 | [1] |

| seco-DUBA | SK-BR-3 | Breast Cancer | 0.09 | [3] |

| seco-DUBA | SK-OV-3 | Ovarian Cancer | 0.43 | [3] |

| seco-DUBA | SW620 | Colon Cancer | 0.09 | [3] |

| ICT2700 | RT112 | Bladder Cancer | 180 | [11] |

| ICT2700 | EJ138-CYP1A1 | Bladder Cancer | 50 | [11] |

In Vitro Cytotoxicity of Duocarmycin-Based ADCs

| ADC | Target | Cell Line | HER2 Status | IC50 (ng/mL) | Reference(s) |

| SYD985 | HER2 | SK-BR-3 | 3+ | 14.9 | [10] |

| SYD985 | HER2 | UACC-893 | 3+ | 20.3 | [10] |

| SYD985 | HER2 | NCI-N87 | 3+ | 25.1 | [10] |

| SYD985 | HER2 | SK-OV-3 | 2+ | 32.4 | [10] |

| SYD985 | HER2 | MDA-MB-175-VII | 1+ | 67.4 | [10] |

| SYD985 | HER2 | ZR-75-1 | 1+ | 14.9 | [10] |

| T-DM1 | HER2 | SK-BR-3 | 3+ | 11.7 | [10] |

| T-DM1 | HER2 | UACC-893 | 3+ | 23.4 | [10] |

| T-DM1 | HER2 | NCI-N87 | 3+ | 23.7 | [10] |

| T-DM1 | HER2 | SK-OV-3 | 2+ | 112.1 | [10] |

| T-DM1 | HER2 | MDA-MB-175-VII | 1+ | 313.9 | [10] |

| T-DM1 | HER2 | ZR-75-1 | 1+ | >1000 | [10] |

In Vivo Efficacy of Duocarmycin-Based ADCs

| ADC | Tumor Model | Cancer Type | Dosing | Outcome | Reference(s) |

| SYD985 | BT-474 Xenograft (HER2 3+) | Breast Cancer | 5 mg/kg, single dose | Complete tumor remission in 7/8 mice | [10] |

| SYD985 | MAXF1162 PDX (HER2 3+) | Breast Cancer | 10 mg/kg, single dose | Significant tumor growth inhibition | [10] |

| SYD985 | MAXF MX1 PDX (HER2 2+) | Breast Cancer | 10 mg/kg, single dose | Significant tumor growth inhibition | [10] |

| SYD985 | HBCx-34 PDX (HER2 1+) | Breast Cancer | 10 mg/kg, single dose | Significant tumor growth inhibition | [10] |

| MGC018 | Calu-6 Xenograft | Lung Cancer | 10 mg/kg, single dose | 91% reduction in tumor volume | [12] |

| MGC018 | MDA-MB-231 Xenograft | Breast Cancer | 1 mg/kg, repeat dose | 84% reduction in tumor volume | [12] |

Pharmacokinetic Properties of Duocarmycin-Based ADCs

| ADC | Species | Dose | Clearance (mL/day/kg) | Half-life (days) | Reference(s) |

| MGC018 | Cynomolgus Monkey | 1 mg/kg | 4.3 | 6.8 | [12] |

| MGC018 | Cynomolgus Monkey | 3 mg/kg | 3.5 | 8.8 | [12] |

| MGC018 | Cynomolgus Monkey | 6 mg/kg | 3.1 | 9.7 | [12] |

| MGC018 | Cynomolgus Monkey | 10 mg/kg | 2.9 | 10.1 | [12] |

Experimental Protocols

Detailed methodologies are crucial for the successful development and evaluation of duocarmycin-based ADCs. The following sections outline key experimental protocols.

Synthesis of seco-DUBA Payload

The synthesis of the seco-DUBA payload involves a multi-step process, starting with the preparation of the DNA-alkylating and DNA-binding moieties, followed by their coupling.

A detailed protocol for the synthesis of seco-DUBA is described by van der Lee et al. (2015).[13] The process generally involves the synthesis of the DNA-alkylating unit and the DNA-binding unit separately, followed by their coupling using a reagent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[13] The final steps involve the removal of protecting groups to yield the active payload.[13]

ADC Conjugation and DAR Determination

The conjugation of the duocarmycin payload to the antibody is a critical step that influences the ADC's properties. Cysteine-based conjugation is a common method.

Protocol for Cysteine-Based Conjugation:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the monoclonal antibody using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to generate free thiol groups. The amount of TCEP used will determine the average drug-to-antibody ratio (DAR).[13]

-

Payload-Linker Activation: The duocarmycin payload-linker construct, containing a maleimide (B117702) group, is prepared separately.

-

Conjugation Reaction: The activated payload-linker is added to the reduced antibody solution. The maleimide group on the linker reacts with the free thiol groups on the antibody to form a stable thioether bond.

-

Purification: The resulting ADC is purified to remove unconjugated payload-linker and antibody, as well as any aggregates. Size exclusion chromatography (SEC) is a common purification method.

Determination of Drug-to-Antibody Ratio (DAR):

The DAR is a critical quality attribute of an ADC. Hydrophobic Interaction Chromatography (HIC) is a widely used method for determining the DAR of cysteine-linked ADCs.[14]

The principle behind HIC is that the hydrophobicity of the ADC increases with the number of conjugated drug molecules.[14] This allows for the separation of species with different DARs (e.g., DAR0, DAR2, DAR4).[14] The average DAR is then calculated based on the relative peak areas of each species.[14]

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to determine the cytotoxicity of ADCs.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

ADC Treatment: Treat the cells with a serial dilution of the duocarmycin-based ADC for a specified period (e.g., 72-120 hours). Include an untreated control and a control with a non-targeting ADC.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

In Vivo Xenograft Model for Efficacy Studies

Xenograft models are essential for evaluating the in vivo antitumor activity of duocarmycin-based ADCs.

Protocol:

-

Tumor Implantation: Subcutaneously implant human cancer cells into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Randomize the mice into treatment groups and administer the duocarmycin-based ADC, a control ADC, and a vehicle control, typically via intravenous injection.

-

Tumor Measurement: Measure the tumor volume at regular intervals using calipers.

-

Data Analysis: Plot the mean tumor volume over time for each treatment group to assess antitumor efficacy. Tumor growth inhibition (TGI) can be calculated. At the end of the study, tumors can be excised for further analysis.[15]

Conclusion

Duocarmycins represent a highly potent and effective class of payloads for the development of ADCs. Their unique mechanism of action, ability to kill both dividing and non-dividing cells, and efficacy against MDR tumors make them valuable tools in the fight against cancer. Continued research into novel duocarmycin analogues, advanced linker technologies, and a deeper understanding of their biological activity will further enhance their therapeutic potential. This technical guide provides a solid foundation for researchers and drug developers working with this promising class of ADC payloads.

References

- 1. adcreview.com [adcreview.com]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Doxorubicin induces apoptosis by activation of caspase-3 in cultured cardiomyocytes in vitro and rat cardiac ventricles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Novel Thienoduocarmycin-Trastuzumab ADC Demonstrates Strong Antitumor Efficacy with Favorable Safety Profile in Preclinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. aacrjournals.org [aacrjournals.org]

- 12. aacrjournals.org [aacrjournals.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 15. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]

Val-Cit Linker Cleavage by Cathepsin B: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Valine-Citrulline (Val-Cit) linker and its cleavage by the lysosomal protease Cathepsin B, a critical mechanism in the design and function of Antibody-Drug Conjugates (ADCs). This document delves into the molecular mechanics of this process, presents quantitative data on cleavage kinetics, and offers detailed experimental protocols for its study.

Introduction to Val-Cit Linkers in ADCs

The Val-Cit linker is a dipeptide-based system integral to the efficacy of numerous ADCs.[1][] Its design allows for stable conjugation of a potent cytotoxic payload to a monoclonal antibody in systemic circulation, with selective release of the drug within the target cancer cell.[] This targeted release is primarily mediated by the enzymatic activity of cathepsins, particularly Cathepsin B, which are often upregulated in the lysosomal compartments of tumor cells.[][]

The most common configuration includes a p-aminobenzyl carbamate (B1207046) (PABC) spacer, which acts as a self-immolative unit.[4] Upon cleavage of the amide bond between citrulline and the PABC spacer by Cathepsin B, a cascade reaction is initiated, leading to the release of the unmodified, active cytotoxic drug.[1][4]

The Mechanism of Val-Cit Linker Cleavage

The cleavage of the Val-Cit linker is a multi-step process that occurs after the ADC has been internalized by the target cell.[1]

-

Receptor-Mediated Endocytosis: The ADC binds to its specific antigen on the surface of a cancer cell and is internalized into an endosome.[1][5]

-

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome, an organelle containing a host of hydrolytic enzymes, including Cathepsin B.[] The internal environment of the lysosome is acidic (pH 4.5-5.5), which is optimal for cathepsin activity.

-

Enzymatic Cleavage: Inside the lysosome, Cathepsin B recognizes and cleaves the peptide bond between the C-terminus of the citrulline residue and the PABC spacer.[] The S2 subsite of Cathepsin B's active site favorably accommodates the hydrophobic valine residue, while the S1 subsite binds to citrulline.[1]

-

Self-Immolation and Payload Release: The cleavage event triggers the spontaneous 1,6-elimination of the PABC spacer, which fragments to release the active cytotoxic payload, carbon dioxide, and an aromatic remnant.[1][4] This "self-immolative" cascade ensures a clean and efficient release of the unmodified drug inside the target cell.[1]

It is important to note that while Cathepsin B is a primary enzyme responsible for Val-Cit cleavage, other lysosomal cysteine proteases such as Cathepsin L, S, and F can also contribute to this process.[1][6] This enzymatic redundancy can be advantageous in overcoming potential resistance mechanisms.[1] However, the Val-Cit linker has also shown susceptibility to premature cleavage by other enzymes like human neutrophil elastase and the mouse-specific carboxylesterase Ces1C, which can have implications for off-target toxicity and preclinical evaluation.[1]

Data Presentation: Quantitative Analysis of Linker Cleavage

The following tables summarize key quantitative data related to the cleavage of Val-Cit and other dipeptide linkers by Cathepsin B, as well as the stability of these linkers in different biological environments.

Table 1: Kinetic Parameters for Cathepsin B Cleavage of Dipeptide Model Substrates [7]

| Peptide Linker | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Val-Cit-PABC | 15.2 | 1.8 | 1.18 x 10⁵ |

| Val-Ala-PABC | 25.8 | 1.2 | 4.65 x 10⁴ |

| Phe-Lys-PABC | 18.5 | 1.6 | 8.65 x 10⁴ |

Table 2: Comparative Stability of ADC Linkers in Human Plasma

| Linker Type | ADC Example | Stability Metric | Result |

| Val-Cit | Brentuximab Vedotin | % Intact ADC after 7 days | >95% |

| Hydrazone | Gemtuzumab Ozogamicin | Half-life (t1/2) | ~30 hours |

| Disulfide | IMGN901 | % Payload Release after 72h | <10% |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cleavage and stability of Val-Cit linkers.

In Vitro Cathepsin B Cleavage Assay (Fluorogenic Substrate)

Objective: To determine the kinetic parameters (Km and kcat) of Cathepsin B cleavage for a Val-Cit-containing substrate.

Materials:

-

Recombinant Human Cathepsin B

-

Fluorogenic Substrate (e.g., Z-Val-Cit-AMC)

-

Assay Buffer: 100 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.5

-

AMC (7-amino-4-methylcoumarin) standard

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Enzyme Activation: Prepare a working solution of Cathepsin B in assay buffer and incubate for 15 minutes at 37°C to ensure the active-site cysteine is reduced.

-

Substrate Preparation: Prepare a serial dilution of the fluorogenic substrate in assay buffer.

-

Reaction Initiation: In the microplate, add the activated Cathepsin B solution to each well, followed by the substrate dilutions to initiate the reaction. Include wells with substrate only (no enzyme) as a negative control and wells with assay buffer only as a blank.

-

Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (Excitation: 360 nm, Emission: 460 nm) at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.

-

Data Analysis:

-

Generate a standard curve using the AMC standard to convert relative fluorescence units (RFU) to the concentration of cleaved product.

-

For each substrate concentration, determine the initial velocity (V₀) of the reaction by calculating the slope of the linear portion of the product concentration versus time plot.

-

Plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation using non-linear regression to determine Vmax and Km.

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the enzyme concentration.

-

ADC Cleavage Assay in Lysosomal Lysate

Objective: To assess the cleavage of an ADC's Val-Cit linker in a more physiologically relevant environment.

Materials:

-

ADC with a Val-Cit linker

-

Rat Liver Lysosomal Fraction (commercially available)

-

Lysosome Assay Buffer: 50 mM sodium acetate, 1 mM EDTA, 5 mM DTT, pH 5.0

-

Quenching Solution: Acetonitrile with an internal standard

-

LC-MS/MS system

Procedure:

-

Lysate Preparation: Thaw the lysosomal fraction on ice. Determine the protein concentration using a BCA assay.

-

Reaction Setup: In a microcentrifuge tube, combine the ADC (e.g., final concentration 1 µM) with the lysosomal lysate (e.g., final protein concentration 0.5 mg/mL) in pre-warmed assay buffer.

-

Incubation: Incubate the reaction mixture at 37°C.

-

Time Points: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately add it to the quenching solution to stop the reaction.

-

Sample Preparation: Centrifuge the quenched samples to pellet the protein. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of released payload.

-

Data Analysis: Plot the concentration of the released payload over time to determine the rate of linker cleavage.

ADC Internalization and Lysosomal Colocalization Assay (Confocal Microscopy)

Objective: To visualize the internalization of an ADC and its trafficking to the lysosome.

Materials:

-

Fluorescently labeled ADC (e.g., with Alexa Fluor 488)

-

Target cancer cell line

-

Lysosomal marker (e.g., LysoTracker Red DND-99)

-

Hoechst 33342 (for nuclear staining)

-

Cell culture medium and supplements

-

Confocal microscope

Procedure:

-

Cell Seeding: Seed the target cells on glass-bottom dishes and allow them to adhere overnight.

-

ADC Incubation: Treat the cells with the fluorescently labeled ADC at a predetermined concentration (e.g., 1-5 µg/mL) and incubate at 37°C for various time points (e.g., 1, 4, 24 hours).

-

Lysosomal and Nuclear Staining: In the last 30 minutes of the ADC incubation, add LysoTracker Red and Hoechst 33342 to the culture medium.

-

Washing: Gently wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

-

Imaging: Immediately image the live cells using a confocal microscope. Acquire images in the channels for the ADC (e.g., green), lysosomes (e.g., red), and nuclei (e.g., blue).

-

Image Analysis:

-

Merge the images from the different channels to visualize the colocalization of the ADC with the lysosomes.

-

Quantify the degree of colocalization using image analysis software (e.g., by calculating Pearson's correlation coefficient).

-

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic potency (IC50) of an ADC on a target cancer cell line.

Materials:

-

Target cancer cell line

-

ADC

-

Control antibody (unconjugated)

-

Free payload

-

Cell culture medium and supplements

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC, control antibody, and free payload in cell culture medium. Remove the old medium from the cells and add the different concentrations of the test articles. Include wells with medium only as a negative control.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for 72-96 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the untreated control cells.

-

Plot the percentage of cell viability against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mandatory Visualizations

Signaling and Processing Pathways

Caption: ADC internalization, lysosomal trafficking, and payload release pathway.

Experimental Workflows

Caption: A generalized experimental workflow for the preclinical characterization of an ADC.

Caption: The enzymatic cleavage and self-immolation mechanism of the Val-Cit-PABC linker.

References

An In-depth Technical Guide to the Structure and Function of MC-Val-Cit-PAB-duocarmycin chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC) linker-payload, MC-Val-Cit-PAB-duocarmycin chloride. This potent therapeutic agent combines a sophisticated linker system with a highly cytotoxic DNA alkylating agent, duocarmycin, for targeted delivery to cancer cells. This document details its chemical structure, mechanism of action, synthesis, and the experimental protocols relevant to its development and characterization.

Core Structure and Components

This compound is a complex molecule meticulously designed for optimal performance as an ADC payload. Its structure can be dissected into four key components, each with a specific function in the targeted delivery and release of the cytotoxic agent.

| Component | Full Name | Function |

| MC | Maleimidocaproyl | A thiol-reactive group that forms a stable covalent bond with cysteine residues on a monoclonal antibody (mAb). |

| Val-Cit | Valine-Citrulline | A dipeptide linker that is specifically cleaved by cathepsin B, an enzyme overexpressed in the lysosomal compartment of many tumor cells, ensuring targeted drug release. |

| PAB | p-Aminobenzyl Alcohol | A self-immolative spacer that, following Val-Cit cleavage, undergoes spontaneous 1,6-elimination to release the active duocarmycin payload. |

| Duocarmycin | Duocarmycin | A highly potent DNA minor groove alkylating agent that induces cell death. The chloride salt enhances solubility and stability. |

The precise connectivity of these components is crucial for the functionality of the ADC. The maleimide (B117702) group of the MC linker attaches to the antibody. The Val-Cit dipeptide is linked to the MC moiety, followed by the PAB spacer, which in turn is carbamated to the phenolic hydroxyl group of the duocarmycin payload.

Mechanism of Action: From Targeted Delivery to Cell Death

The therapeutic efficacy of an ADC constructed with MC-Val-Cit-PAB-duocarmycin hinges on a multi-step process that ensures the selective destruction of cancer cells while minimizing collateral damage to healthy tissues.

-

Targeted Binding and Internalization: The monoclonal antibody component of the ADC specifically recognizes and binds to a tumor-associated antigen on the surface of cancer cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the entire ADC into the cell.

-

Lysosomal Trafficking and Enzymatic Cleavage: Once inside the cell, the ADC is trafficked to the lysosome, an organelle containing a variety of degradative enzymes, including cathepsin B. The high concentration of cathepsin B in the lysosomal environment of many cancer cells leads to the specific cleavage of the Val-Cit dipeptide linker.

-

Self-Immolation and Payload Release: The cleavage of the Val-Cit linker initiates a spontaneous electronic cascade within the PAB spacer. This self-immolative process results in the release of the unmodified, fully active duocarmycin payload into the cytoplasm of the cancer cell.

-

DNA Alkylation and Apoptosis Induction: Duocarmycin, a member of a class of natural products isolated from Streptomyces species, then translocates to the nucleus.[1] It selectively binds to the minor groove of DNA, with a preference for AT-rich sequences.[1][2] The molecule's reactive cyclopropane (B1198618) ring then alkylates the N3 position of adenine (B156593) bases, forming a covalent adduct with the DNA.[2] This irreversible DNA alkylation disrupts the DNA architecture, leading to the inhibition of DNA replication and transcription.[3][4] The resulting DNA damage triggers a cellular stress response, activating DNA damage repair pathways. However, the extent of the damage often overwhelms the cell's repair capacity, leading to cell cycle arrest, typically at the G2/M phase, and the subsequent induction of apoptosis (programmed cell death).[4][5]

The following diagram illustrates the intracellular processing and mechanism of action of a duocarmycin-based ADC.

References

Synthesis of MC-Val-Cit-PAB-Duocarmycin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of the MC-Val-Cit-PAB-duocarmycin linker-payload, a critical component in the development of Antibody-Drug Conjugates (ADCs). This document details the multi-step synthesis of the cleavable linker, the duocarmycin payload, and their final conjugation. Experimental protocols, quantitative data, and visualizations are provided to facilitate a thorough understanding of the process.

Introduction

The MC-Val-Cit-PAB-duocarmycin linker-payload is a sophisticated chemical entity designed for targeted cancer therapy. It comprises a potent cytotoxic agent, duocarmycin, attached to a linker system that is stable in circulation but is cleaved by specific enzymes within tumor cells. The linker consists of four key components:

-

MC (Maleimidocaproyl): Provides a reactive handle for conjugation to thiol groups on monoclonal antibodies.

-

Val-Cit (Valine-Citrulline): A dipeptide sequence that is a substrate for cathepsin B, an enzyme often overexpressed in the lysosomal compartments of cancer cells.

-

PAB (p-aminobenzyl alcohol): A self-immolative spacer that, upon cleavage of the Val-Cit moiety, releases the active drug.

-

Duocarmycin: A highly potent DNA alkylating agent that induces cell death. The prodrug form, seco-duocarmycin, is often used in synthesis, which converts to the active form after release.

This guide will systematically describe the synthesis of the complete linker-payload, breaking it down into three main stages:

-

Synthesis of the MC-Val-Cit-PAB Linker

-

Synthesis of the seco-Duocarmycin (seco-DUBA) Payload

-

Conjugation of the Linker and Payload

Synthesis Workflow

The overall synthetic strategy involves the separate preparation of the linker and the payload, followed by their conjugation. The following diagram illustrates the logical flow of the synthesis.

Caption: Overall workflow for the synthesis of MC-Val-Cit-PAB-duocarmycin.

Experimental Protocols

This section provides detailed experimental procedures for the key synthetic steps.

Synthesis of the MC-Val-Cit-PAB Linker

Step 1: Synthesis of Fmoc-Val-Cit-OH

Step 2: Synthesis of Fmoc-Val-Cit-PAB-OH

This procedure is adapted from a patented method[1].

-

Dissolve Fmoc-Val-Cit-OH (1 equivalent) in a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (MeOH).

-

Add p-aminobenzyl alcohol (1-1.2 equivalents).

-

Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 equivalents) and 1-Hydroxybenzotriazole (HOBt, 1.5 equivalents).

-

Stir the reaction mixture at room temperature overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, concentrate the solvent under reduced pressure.

-

Purify the residue by silica (B1680970) gel column chromatography to yield Fmoc-Val-Cit-PAB-OH.

Step 3: Fmoc Deprotection to Yield H-Val-Cit-PAB-OH

-

Dissolve Fmoc-Val-Cit-PAB-OH in a solution of 20% piperidine (B6355638) in dimethylformamide (DMF).

-

Stir the mixture at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Co-evaporate with toluene (B28343) to remove residual piperidine. The crude H-Val-Cit-PAB-OH is often used in the next step without further purification.

Step 4: Synthesis of MC-Val-Cit-PAB-OH

-

Dissolve H-Val-Cit-PAB-OH in DMF.

-

Add 6-maleimidohexanoic acid N-hydroxysuccinimide ester (MC-NHS, 1-1.2 equivalents) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 equivalents).

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, purify the product by reverse-phase High-Performance Liquid Chromatography (RP-HPLC) to obtain MC-Val-Cit-PAB-OH.

Step 5: Activation of the Linker to MC-Val-Cit-PAB-PNP

To facilitate the final coupling with the hydroxyl group of seco-DUBA, the linker is activated as a p-nitrophenyl (PNP) carbonate.

-

Dissolve MC-Val-Cit-PAB-OH (1 equivalent) in a suitable aprotic solvent such as DMF or DCM.

-

Add p-nitrophenyl chloroformate (1.5-2 equivalents) and a base like pyridine (B92270) or DIPEA (2-3 equivalents).

-

Stir the reaction at room temperature for several hours to overnight.

-

Monitor the formation of the activated linker by TLC or LC-MS.

-

Upon completion, the reaction mixture may be used directly or after purification by silica gel chromatography.

Synthesis of seco-Duocarmycin (seco-DUBA)

The synthesis of seco-DUBA is a multi-step process involving the preparation of the DNA alkylating and DNA binding moieties, followed by their coupling. A detailed synthetic route is described in the literature[2]. The synthesis generally involves the construction of the tricyclic alkylating portion and the bicyclic indole-based binding portion, which are then joined via an amide bond.

Conjugation of MC-Val-Cit-PAB-PNP and seco-DUBA

This final step involves the formation of a carbonate linkage between the activated linker and the hydroxyl group of the seco-DUBA payload.

-

Dissolve seco-DUBA (1 equivalent) in an anhydrous aprotic solvent such as DMF or N,N-dimethylacetamide (DMA).

-

Add the activated linker, MC-Val-Cit-PAB-PNP (1.1-1.5 equivalents).

-

Add a non-nucleophilic base such as DIPEA (2-3 equivalents).

-

Stir the reaction mixture at room temperature until the reaction is complete, as monitored by LC-MS.

-

Upon completion, the reaction mixture is purified by preparative RP-HPLC to yield the final MC-Val-Cit-PAB-duocarmycin linker-payload.

Quantitative Data

The following table summarizes the reported yields for the key synthetic steps. It is important to note that yields can vary depending on the specific reaction conditions and scale.

| Step | Product | Reported Yield (%) | Reference |

| Coupling of Fmoc-Val-Cit and PAB-OH | Fmoc-Val-Cit-PAB-OH | ~82% | [1] |

| Coupling of MC to H-Val-Cit-PAB-OH | MC-Val-Cit-PAB-OH | Not specified | - |

| Activation of Linker | MC-Val-Cit-PAB-PNP | Not specified | - |

| Final Conjugation | MC-Val-Cit-PAB-duocarmycin | Not specified | - |

Characterization

The identity and purity of the intermediates and the final product should be confirmed by standard analytical techniques, including:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.

-

Mass Spectrometry (MS): To determine the molecular weight of the compounds and confirm their identity. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.

Mechanism of Action

The MC-Val-Cit-PAB-duocarmycin linker-payload, once conjugated to an antibody and administered, undergoes a specific activation process within the target cancer cell.

Caption: Mechanism of action of the ADC containing the MC-Val-Cit-PAB-duocarmycin linker-payload.

Upon binding to its target antigen on the surface of a cancer cell, the ADC is internalized, typically via endocytosis, and trafficked to the lysosome. Inside the acidic environment of the lysosome, cathepsin B cleaves the Val-Cit dipeptide linker. This cleavage initiates a cascade that leads to the self-immolation of the PAB spacer, ultimately releasing the highly potent duocarmycin payload. The active duocarmycin then alkylates DNA, leading to cell cycle arrest and apoptosis.

Conclusion

The synthesis of the MC-Val-Cit-PAB-duocarmycin linker-payload is a complex but well-defined process that is crucial for the development of next-generation antibody-drug conjugates. This technical guide provides a foundational understanding of the synthetic route, experimental considerations, and the mechanism of action of this important therapeutic component. Researchers and drug development professionals can leverage this information to advance their ADC programs.

References

A Technical Guide to the Solubility and Stability of MC-Val-Cit-PAB-Duocarmycin Chloride for Drug Development Professionals

December 6, 2025

Abstract

MC-Val-Cit-PAB-duocarmycin chloride is a potent antibody-drug conjugate (ADC) payload system, integrating the DNA alkylating agent duocarmycin with a cleavable linker. This guide provides an in-depth analysis of its solubility and stability, crucial parameters for its successful incorporation into ADC development. We present a summary of available quantitative data, detailed experimental protocols for characterization, and visual representations of its mechanism of action and processing pathways. This document is intended to serve as a critical resource for researchers, scientists, and professionals in the field of drug development.

Introduction

The this compound drug-linker represents a sophisticated approach in targeted cancer therapy.[1][2] It combines the potent cytotoxic activity of duocarmycin, a DNA minor groove binding and alkylating agent, with a linker system designed for controlled release within the tumor microenvironment.[1][2] The linker consists of a maleimidocaproyl (MC) spacer, a cathepsin B-cleavable valine-citrulline (Val-Cit) dipeptide, and a p-aminobenzyl carbamate (B1207046) (PAB) self-immolative spacer.[3][] Understanding the physicochemical properties of this complex molecule, specifically its solubility and stability, is paramount for formulation development, manufacturing, and ensuring the overall efficacy and safety of the resulting ADC. This guide synthesizes the available technical data to provide a comprehensive overview for drug development professionals.

Core Components and Mechanism of Action

The this compound system is designed for targeted delivery and conditional activation. The monoclonal antibody (mAb) component of the ADC directs the conjugate to tumor cells expressing a specific antigen. Upon binding and internalization, the ADC is trafficked to the lysosome, where the Val-Cit linker is cleaved by cathepsin B, an enzyme often upregulated in tumor cells.[3][][5] This cleavage initiates a self-immolative cascade via the PAB spacer, leading to the release of the active duocarmycin payload, which then alkylates DNA and induces apoptosis.[6]

Solubility Profile

The solubility of this compound is a critical factor for its handling, formulation, and in vitro testing. Based on available data, the compound exhibits good solubility in dimethyl sulfoxide (B87167) (DMSO).

| Solvent | Concentration | Molar Equivalent | Notes |

| DMSO | ≥ 100 mg/mL | 94.78 mM | Saturation unknown. It is advised to use newly opened, anhydrous DMSO as the compound's solubility can be significantly impacted by the hygroscopic nature of DMSO.[1][7] |

Table 1: Solubility of this compound

Experimental Protocol for Solubility Determination

A standardized protocol to determine the solubility of this compound involves the following steps:

-

Preparation of Stock Solution:

-

Accurately weigh a small amount of this compound.

-

Add a precise volume of anhydrous DMSO to achieve the highest desired concentration (e.g., 100 mg/mL).

-

Facilitate dissolution by vortexing and, if necessary, brief ultrasonication.[8] Visually inspect for any undissolved particulate matter.

-

-

Serial Dilutions:

-

Perform serial dilutions of the stock solution with the same solvent to prepare a range of concentrations.

-

-

Equilibrium Solubility Measurement (Shake-Flask Method):

-

Add an excess amount of the compound to a known volume of the test solvent (e.g., DMSO, PBS, cell culture media) in a sealed vial.

-

Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Centrifuge the suspension to pellet the undissolved solid.

-

Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

-

Stability Profile

The stability of this compound is a multifaceted issue, encompassing its stability in solid form, in solution, and within biological matrices. The compound is known to be unstable in solution, and it is strongly recommended that solutions are freshly prepared for use.[1][7][9]

Solid-State Stability

For long-term storage, this compound should be stored at -80°C, protected from light, and under a nitrogen atmosphere to minimize degradation.[9]

Solution Stability

The stability of the drug-linker in solution is influenced by the solvent, pH, and temperature. While specific quantitative data for this compound is limited, the stability of the Val-Cit-PAB linker has been studied in the context of various ADCs.

| Condition | Observation | Notes |

| In Vitro Solution | The compound is unstable in solutions; freshly prepared solutions are recommended.[1][7][9] | Stock solutions in DMSO should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[8] |

| Human Plasma | The Val-Cit linker is generally stable in human plasma. | This stability is crucial for ensuring the ADC remains intact in circulation, minimizing off-target toxicity. |

| Mouse Plasma | The Val-Cit linker shows instability in mouse plasma due to cleavage by carboxylesterase 1C.[6][10] | This can lead to premature payload release and should be a consideration in the design and interpretation of preclinical studies in murine models. |

Table 2: Stability Summary of this compound and its Linker

Experimental Protocol for Stability Assessment

To quantitatively assess the stability of this compound, a systematic study should be conducted.

-

Forced Degradation Study:

-

Expose solutions of the compound to various stress conditions (e.g., acidic, basic, oxidative, thermal, and photolytic).

-

Analyze the samples at different time points using a stability-indicating HPLC method to identify and quantify degradation products.

-

-

Plasma Stability Assay:

-

Incubate this compound in human and mouse plasma at 37°C.

-

At various time points, quench the reaction (e.g., with acetonitrile (B52724) to precipitate proteins).

-

Centrifuge the samples and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound and identify any metabolites or degradation products.

-

Linker Cleavage and Payload Release

The enzymatic cleavage of the Val-Cit linker is the critical step for the release of the duocarmycin payload.

Conclusion

This compound is a promising drug-linker for the development of next-generation ADCs. Its high solubility in DMSO facilitates its use in research and development settings. However, its inherent instability in solution necessitates careful handling and the use of freshly prepared solutions. The differential stability of the Val-Cit linker in human versus mouse plasma is a critical consideration for the translation of preclinical findings. The experimental protocols outlined in this guide provide a framework for the rigorous characterization of the solubility and stability of this and similar ADC payloads, which is essential for informed decision-making throughout the drug development process. Further studies to generate more comprehensive quantitative stability data under various pharmaceutically relevant conditions are warranted.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. Enzymatically Cleavable Linkers for Antibody-Drug Conjugates (ADCs) | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Molecular Basis of Valine-Citrulline-PABC Linker Instability in Site-Specific ADCs and Its Mitigation by Linker Design - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of the p-Aminobenzyl (PAB) Spacer in Cleavable Linkers: A Technical Guide for Drug Development Professionals

December 2025

Executive Summary

In the landscape of targeted therapeutics, particularly antibody-drug conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of both efficacy and safety. This technical guide provides an in-depth exploration of the p-aminobenzyl (PAB) spacer, a cornerstone of self-immolative linker technology. We will delve into its mechanism of action, summarize key quantitative data on its performance, provide detailed experimental protocols for its evaluation, and discuss its role in the bystander effect. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of PAB-based cleavable linkers.

Introduction: The Self-Immolative Nature of the PAB Spacer

The p-aminobenzyl (PAB) spacer is a critical component in the design of modern ADCs, serving as a pivotal element that ensures the conditional and efficient release of cytotoxic payloads within target cancer cells.[1] This self-immolative linker has been instrumental in the success of numerous clinically approved and investigational ADCs, contributing significantly to their therapeutic efficacy and safety profiles.[1]

Self-immolative linkers are designed to undergo a spontaneous, irreversible decomposition to release the active drug following a specific triggering event.[2] In the context of ADCs, this trigger is typically the enzymatic cleavage of an adjacent moiety, most commonly a dipeptide sequence like valine-citrulline (Val-Cit), by lysosomal proteases such as Cathepsin B.[1][3] The PAB spacer's primary function is to act as a stable, covalent bridge between the antibody-targeting vehicle and the potent cytotoxic drug, which is rendered inactive while conjugated.[1]

Mechanism of Action: An Electron-Driven Cascade

The self-immolative process of the PAB spacer is a classic example of a 1,6-elimination reaction. This cascade is not a direct enzymatic cleavage of the PAB unit itself but is rather a consequence of the cleavage of the adjacent "trigger" moiety.[1]

The process unfolds as follows:

-

ADC Internalization: The ADC binds to its target antigen on the surface of a cancer cell and is internalized, typically via receptor-mediated endocytosis, into an endosome.[4][5]

-

Lysosomal Trafficking: The endosome fuses with a lysosome, exposing the ADC to a harsh, acidic environment rich in degradative enzymes.[4][5]

-

Enzymatic Cleavage: A lysosomal protease, such as Cathepsin B, recognizes and cleaves the specific peptide bond of the trigger moiety (e.g., the bond between citrulline and PAB in a Val-Cit-PAB linker).[3][]

-

Self-Immolation Cascade: The cleavage of the trigger initiates a spontaneous and rapid electronic cascade through the PAB spacer. This results in a 1,6-elimination reaction.[7][8]

-

Payload Release: The 1,6-elimination leads to the release of the unmodified, active cytotoxic payload, along with carbon dioxide and an azaquinone methide by-product.[9]

This traceless release of the payload is a key advantage of the PAB spacer, as it ensures that the drug is delivered in its most potent form.

ADC Internalization and Payload Release Pathway

Quantitative Data on PAB Linker Performance

The performance of PAB-containing linkers is evaluated based on their stability in plasma and their susceptibility to cleavage by target enzymes. Below are tables summarizing key quantitative data from various studies.

In Vitro Efficacy of ADCs with Val-Cit-PAB Linkers

| Cell Line | ADC Construct | IC50 | Reference |

| A549 (Lung Cancer) | Erbitux-vc-PAB-MMAE | 0.0178 mmol/L | [8] |

| DU145-PSMA (Prostate Cancer) | VH2-VH1-DGN549 | Not specified | [10] |

| CWR22Rv1 (Prostate Cancer) | VH2-VH1-DGN549 | Not specified | [10] |

In Vivo Efficacy of ADCs with Val-Cit-PAB Linkers

| Xenograft Model | ADC Construct | Dose | Tumor Growth Inhibition | Reference |

| A549 | Erbitux-vc-PAB-MMAE | Not specified | Effective inhibition | [8] |

| NCI-N87 | Not specified | 1.5 mg/kg | Significant | [11] |

| NCI-N87 | Not specified | 0.6 mg/kg | Significant | [11] |

| Admixed Tumors | cAC10-vcMMAE | 3 mg/kg | Pronounced regression | [9] |

Plasma Stability of PAB-Containing Linkers

| Linker Type | ADC Construct | Plasma Source | Stability Metric (t1/2) | Reference |

| Val-Cit-PAB | Trastuzumab-vc-PAB-MMAE | Rat | DAR decrease from ~4.5 to ~3 over 7 days | [4] |

| Val-Cit-PAB | Not specified | Mouse | Unstable due to Ces1c | [12][13] |

| Glu-Val-Cit-PAB (Exolinker) | Not specified | Mouse | Commendable stability (>95% intact after 4 days) | [14][15] |

| m-Amide-PABC | Uncialamycin ADC | Mouse | Dramatically improved stability | [16] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and evaluation of PAB-containing linkers.

Synthesis of MC-Val-Cit-PAB-MMAE Drug-Linker

This protocol outlines the multi-step synthesis of the commonly used MC-Val-Cit-PAB-MMAE drug-linker.

Synthesis Workflow for MC-Val-Cit-PAB-MMAE

Materials:

-

Fmoc-Val-Cit-PAB-OH

-

Monomethyl auristatin E (MMAE)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N'-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF)

-

Maleimidocaproic acid (MC-OH)

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Dichloromethane (DCM)

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

Coupling of Fmoc-Val-Cit-PAB-OH and MMAE:

-